Tetrahydroxypteridine
Description
Tetrahydroxypteridine (2,4,6,7-tetrahydroxypteridine; RN 2817-14-3) is a nitrogen-containing heterocyclic compound derived from the hydrolysis of hydrogen cyanide (HCN)-based polymers under acidic conditions . It belongs to the pteridine family, characterized by a bicyclic structure comprising fused pyrazine and pyrimidine rings with hydroxyl substituents. This compound is notable for its role in biochemical pathways, particularly as a substrate for the enzyme this compound cycloisomerase (EC 5.5.1.3), which catalyzes its conversion to xanthine-8-carboxylate .
Properties
CAS No. |
2817-14-3 |
|---|---|
Molecular Formula |
C6H4N4O4 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
5,8-dihydro-1H-pteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C6H4N4O4/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |
InChI Key |
MVKRISPIRVEPFM-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |
Canonical SMILES |
C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |
Other CAS No. |
2817-14-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physical Properties of Tetrahydroxypteridine and Analogues
| Compound | RN | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (20°C, g/L) |
|---|---|---|---|---|
| 2,4,6,7-Tetrahydroxypteridine | 2817-14-3 | 196.12 | 196.12 | 1.724 × 10⁻² |
| 2,4,7-Trihydroxypteridine | 2577-38-0 | 180.12 | 180.12 | 8.333 × 10⁻² |
This compound differs from its trihydroxy analogue by an additional hydroxyl group at position 6, which significantly increases its molecular weight and melting point while reducing solubility . The hydroxylation pattern also influences its reactivity and interaction with enzymes.
Biochemical Interactions
This compound cycloisomerase specifically acts on this compound, unlike other isomerases such as muconate cycloisomerase (EC 5.5.1.1) or chalcone isomerase (EC 5.5.1.6), which target non-pteridine substrates . This enzyme’s specificity highlights the compound’s unique role in metabolic pathways, differentiating it from structurally related molecules like xanthine or orotic acid, which participate in nucleotide synthesis or degradation .
Solubility and Stability
In contrast, carboxylic acids (e.g., oxalic acid) released during HCN polymer hydrolysis exhibit higher solubility but lack the aromatic heterocyclic structure critical for enzyme recognition .
Research Implications
The synthesis conditions (pH, temperature) of HCN-derived polymers directly influence the yield and variety of this compound and its analogues, offering insights into prebiotic chemistry and the origins of biomolecules . Furthermore, its enzymatic conversion to xanthine derivatives underscores its relevance in studying metabolic disorders or designing enzyme inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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